molecular formula C12H12N2OS B6242658 N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide CAS No. 2411198-40-6

N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide

Cat. No.: B6242658
CAS No.: 2411198-40-6
M. Wt: 232.3
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Description

N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide is a heterocyclic compound that features both pyrrole and thiophene rings. These structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in fields such as organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide typically involves the condensation of a pyrrole derivative with a thiophene derivative under specific conditions. One common method includes the use of a base to facilitate the reaction between 2-(1H-pyrrol-1-yl)thiophene and prop-2-enamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and optimized reaction conditions ensures consistency and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of pyrrole and thiophene rings in this compound provides a unique structural framework that enhances its chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

2411198-40-6

Molecular Formula

C12H12N2OS

Molecular Weight

232.3

Purity

95

Origin of Product

United States

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